Dimethindene

Catalog No.
S526182
CAS No.
5636-83-9
M.F
C20H24N2
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethindene

CAS Number

5636-83-9

Product Name

Dimethindene

IUPAC Name

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3

InChI Key

MVMQESMQSYOVGV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Dimethindene, Dimethindene Maleate, Dimethpyrindene, Dimetindene, Fenistil, Forhistal, Maleate, Dimethindene

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

Description

The exact mass of the compound Dimetindene is 292.1939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes. It belongs to the ontological category of indene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Histamine and Allergic Reactions

Dimetindene acts by blocking histamine receptors, a key molecule involved in the allergic response. Research studies have used dimetindene to investigate histamine's role in allergic reactions. By observing how dimetindene affects symptoms like runny nose, itching, and swelling, scientists gain a better understanding of the mechanisms behind allergies [1].

[1] Efficacy and tolerability of intranasally applied dimetindene maleate solution versus placebo in the treatment of seasonal allergic rhinitis. Horak F, et al. Int Arch Allergy Immunol. 1990;92(2):120-4.

Potential Uses Beyond Allergies

Researchers have investigated dimetindene's potential applications in other conditions. Some studies have explored its use in:

  • Motion sickness: While not a common use, some research suggests dimetindene might offer some relief from nausea and vomiting associated with motion sickness [2].

[2] Travel sickness. Drugs Ther Bull. 2008;46(4):32-4.

  • Anxiety: Limited evidence suggests dimetindene might have some mild anxiolytic (anti-anxiety) effects. However, more research is needed to confirm this and determine its effectiveness compared to standard anxiety medications [3].

[3] The anti-anxiety effect of dimetindene in a dental anxiety model. Ozturk A, et al. Clin Oral Investig. 2005;9(3):222-5.

Dimethindene, also known as dimetindene, is a potent antihistamine and anticholinergic agent classified as a selective histamine H1 receptor antagonist. It is primarily used for its antipruritic properties and is effective in treating allergic reactions such as urticaria, hay fever, and pruritus from various origins, excluding cholestatic pruritus. The compound is characterized by its rapid onset of action, typically within 20 to 60 minutes, and its effects can last several hours . Dimethindene occurs as a racemic mixture, with the (R)-(-)-enantiomer being the eutomer responsible for its bioactivity against histamine H1 receptors .

Chemical Structure

  • Molecular Formula: C20H24N2
  • Molecular Weight: 292.42 g/mol
  • IUPAC Name: dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine
  • CAS Registry Number: 5636-83-9

Dimetindene works primarily by blocking H1 histamine receptors, preventing histamine from triggering allergic reactions like itching, redness, and swelling []. Its anticholinergic properties might provide additional relief from allergic symptoms like runny nose and watery eyes, but the exact mechanism is not fully understood [].

Dimetindene is generally well-tolerated, with drowsiness being the most common side effect due to its minimal blood-brain barrier penetration []. However, it can cause other side effects like dry mouth, dizziness, and nausea.

  • Toxicity: The oral LD50 (lethal dose for 50% of test subjects) in rats is 1.6 g/kg. This indicates moderate toxicity, highlighting the importance of following recommended dosages.
  • Flammability: No data readily available on flammability.
  • Reactivity: No significant reactivity hazards documented.

Dimethindene functions primarily through its interaction with the histamine H1 receptor. Upon binding, it blocks the action of endogenous histamine, which alleviates symptoms associated with allergic reactions. The compound also exhibits activity as a muscarinic acetylcholine receptor M2 antagonist, although this effect is less pronounced compared to its antihistaminic properties .

Dimethindene demonstrates significant biological activity as an antihistamine, providing relief from allergy-related symptoms. Its mechanism involves competitive inhibition of histamine at the H1 receptor sites, thus preventing the physiological effects of histamine such as vasodilation and increased vascular permeability. Additionally, it possesses anticholinergic properties that may contribute to its therapeutic effects by reducing secretions and bronchoconstriction .

The synthesis of dimethindene typically involves several steps:

  • Formation of Indene Derivatives: Starting materials are reacted to form indene structures.
  • Pyridine Alkylation: The indene derivative is then alkylated with pyridine derivatives to introduce the necessary functional groups.
  • Final Assembly: The final structure is completed through various coupling reactions to create the dimethylamino group.

Specific synthetic routes may vary, but they generally rely on established organic synthesis techniques involving nucleophilic substitutions and cyclization reactions .

Dimethindene has been studied for its interactions with various receptors:

  • Histamine H1 Receptor: Strong affinity leading to effective antihistaminic action.
  • Muscarinic Receptors: Notably M2 subtype, where it acts as an antagonist but with lesser efficacy compared to its action on H1 receptors .

These interactions suggest potential applications beyond allergy treatment, including roles in managing conditions related to cholinergic overactivity.

Dimethindene shares structural and functional similarities with several other compounds. Below is a comparison highlighting unique aspects:

Compound NameStructure TypePrimary UseUnique Features
Dimetindene MaleateSalt form of DimethindeneAllergy reliefEnhanced solubility
DimethpyrindenePyridine derivativeAntihistaminicIncreased potency against H1 receptor
FenistilBrand name for DimethindeneAllergy treatmentAvailable in various formulations
ForhistalRelated antihistamineAllergy treatmentCombination with other active ingredients

Dimethindene's unique profile lies in its specific receptor selectivity and rapid onset of action compared to these similar compounds, making it particularly effective in pediatric applications where quick relief is often needed .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

292.193948774 g/mol

Monoisotopic Mass

292.193948774 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

158

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

661FH77Z3P

Related CAS

3614-69-5 (maleate)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as symptomatic treatment of allergic reactions: urticaria, allergies of the upper respiratory tract such as hey fever and perennial rhinitis, food and drug allergies; pruritus of various origins, except pruritus due to cholestasis; insect bites. Dimethindene is also indicated for pruritus in eruptive skin diseases such as chicken-pox. Dimethindene can also be used as an adjuvant in eczema and other pruriginous dermatoses of allergic origin.

Pharmacology

Dimethindene occurs as a racemic mixture. The (S)-(+)-dimethindene is a potent M2-selective muscarinic receptor antagonist (with lower affinity for M1, M3, and M4 muscarinic receptors). The (R)-(-)-enantiomer is the eutomer (responsible for bioactivity) for histamine H1 receptor binding.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA13 - Dimetindene
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB03 - Dimetindene

Mechanism of Action

Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM2 [HSA:1129] [KO:K04130]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5636-83-9
3614-69-5

Wikipedia

Dimetindene

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Leroy A, Baeck M, Tennstedt D. Contact dermatitis and secondary systemic allergy to dimethindene maleate. Contact Dermatitis. 2011 Mar;64(3):170-1. doi: 10.1111/j.1600-0536.2010.01830.x. PubMed PMID: 21272026.
2: Matysová L, Havlíková L, Hájková R, Krivda A, Solich P. Application of HILIC stationary phase to determination of dimethindene maleate in topical gel. J Pharm Biomed Anal. 2009 Aug 15;50(1):23-6. doi: 10.1016/j.jpba.2009.03.032. Epub 2009 Apr 5. PubMed PMID: 19394784.
3: Mikus P, Kubacák P, Valásková I, Havránek E. Determination of dimethindene enantiomers in pharmaceuticals by capillary electrophoresis with carboxyethyl-beta-cyclodextrin. Pharmazie. 2007 Jan;62(1):31-3. PubMed PMID: 17294809.
4: Schaffler K, Beckers C, Unkauf M, Kyrein HJ. Dimethindene maleate in the treatment of sunburn. A double-blind, placebo-controlled pilot study. Arzneimittelforschung. 1999 Apr;49(4):374-9. PubMed PMID: 10337458.
5: Chollet DF, Bibas P, Anderegg G, Arnera V, Lanz R. Determination of dimethindene in human tears by high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 1998 Apr 10;707(1-2):334-7. PubMed PMID: 9613969.
6: Prien D, Rehn D, Blaschke G. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats. Arzneimittelforschung. 1997 May;47(5):653-8. PubMed PMID: 9205781.
7: Kyrein HJ, Horak F, Nirnberger G, Rehn D. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber. Arzneimittelforschung. 1996 Aug;46(8):794-9. PubMed PMID: 9125281.
8: Blazsò G, Hilbert M, Gábor M. Double protective effect of topically applied dimethindene maleate against ultraviolet light. Pharmazie. 1996 Jul;51(7):516-7. PubMed PMID: 8774844.
9: Radler S, Blaschke G. Transdermal absorption of dimethindene in man. Arch Pharm (Weinheim). 1995 Feb;328(2):127-9. PubMed PMID: 7726737.
10: Schaffler K, Wauschkuhn CH, Martinelli M, Rehn D, Brunnauer H. Influences of dimethindene maleate in a new formulation on oculo and psychomotor performance using the oculodynamic test (ODT) in volunteers. Agents Actions. 1994 Jun;41 Spec No:C136-7. PubMed PMID: 7976801.
11: Horak F, Jäger S, Berger U, Toth J, Nirnberger G, Kyrein HJ, Rehn D, Vix JM. Controlled exposure to mite allergen for a dose-finding of dimethindene maleate (DMM). Agents Actions. 1994 Jun;41 Spec No:C124-6. PubMed PMID: 7976797.
12: Heuermann M, Blaschke G. Simultaneous enantioselective determination and quantification of dimethindene and its metabolite N-demethyl-dimethindene in human urine using cyclodextrins as chiral additives in capillary electrophoresis. J Pharm Biomed Anal. 1994 Jun;12(6):753-60. PubMed PMID: 7918777.
13: Valsecchi R, di Landro A, Pansera B, Cainelli T. Contact dermatitis from a gel containing dimethindene maleate. Contact Dermatitis. 1994 Apr;30(4):248-9. PubMed PMID: 8033560.
14: Rehn D, Geissler H, Schuster O, Lukas H, Hennings G. Effect time-course of the inhibition of histamine induced skin reactions by orally applied dimethindene maleate. Agents Actions. 1991 May;33(1-2):221-4. PubMed PMID: 1680275.
15: Towart R, Sautel M, Moret E, Costa E, Theraulaz M, Weitsch AF. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. Agents Actions Suppl. 1991;33:403-8. PubMed PMID: 1675835.
16: Mészáros J, Markó R, Kelemen K, Kecskeméti V. Blockage of the fast sodium current by dimethindene in frog auricular fibres. Naunyn Schmiedebergs Arch Pharmacol. 1987 Mar;335(3):321-5. PubMed PMID: 2438562.
17: Lücker PW, Venitz J, Hennings G, Rehn D, Albrecht H, Alcorn G. [The anti-inflammatory effect of a combination of dimethindene maleate and betamethasone in topical formulations]. Arzneimittelforschung. 1985;35(2):539-42. German. PubMed PMID: 4039577.
18: Wermeille MM, Huber GA. Gas--liquid chromatographic determination of free dimethindene in human serum and urine at low concentrations. J Chromatogr. 1982 Mar 12;228:187-94. PubMed PMID: 7076743.
19: Buchmann M, Kesselring UW. [Analysis of products and modes of decomposition of dimethindene maleate]. Pharm Acta Helv. 1978;53(11):301-6. French. PubMed PMID: 34169.
20: WEXLER L. A clinical evaluation of dimethindene. Curr Ther Res Clin Exp. 1962 Jun;4:306-9. PubMed PMID: 14006402.

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